O-Phosphono-L-serylglycine
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Overview
Description
O-Phosphono-L-serylglycine: is a compound that belongs to the family of phosphono amino acids It is a derivative of L-serine, where the hydroxyl group of serine is replaced by a phosphono group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-L-serylglycine typically involves the phosphorylation of L-serine. One common method is the reaction of L-serine with a phosphonating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: O-Phosphono-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine oxide.
Substitution: The hydroxyl group in the serine moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-Phosphono-L-serylglycine is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study phosphorylation processes and protein interactions. It serves as a model compound for understanding the role of phosphono groups in biological systems .
Medicine: The compound has potential therapeutic applications, particularly in the development of enzyme inhibitors and as a precursor for drug synthesis. It is also investigated for its role in metabolic pathways and disease mechanisms .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
O-Phosphono-L-serylglycine exerts its effects primarily through interactions with enzymes and proteins. The phosphono group mimics the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor or activator. It targets specific molecular pathways involved in phosphorylation and dephosphorylation processes, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
O-Phospho-L-serine: Similar in structure but lacks the glycine moiety.
O-Phospho-L-threonine: Contains a threonine backbone instead of serine.
Phosphonoalanine: Another phosphono amino acid with an alanine backbone.
Uniqueness: O-Phosphono-L-serylglycine is unique due to its specific combination of serine and glycine moieties, which provides distinct biochemical properties. Its ability to participate in both phosphorylation and peptide synthesis makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
6665-42-5 |
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Molecular Formula |
C5H11N2O7P |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H11N2O7P/c6-3(2-14-15(11,12)13)5(10)7-1-4(8)9/h3H,1-2,6H2,(H,7,10)(H,8,9)(H2,11,12,13)/t3-/m0/s1 |
InChI Key |
MITJPLNDUBOEOW-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)OP(=O)(O)O |
Origin of Product |
United States |
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